N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:
- A 4-ethoxyphenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-2-yl group at position 5.
- A thioether (-S-) linkage connecting the triazole ring to the acetamide moiety.
This compound is of interest due to its structural similarity to bioactive molecules with reported antimicrobial, anti-inflammatory, and antiproliferative activities . Its synthesis typically involves cyclization of dithiocarbazate intermediates followed by alkylation with α-chloroacetamides .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-3-13-25-19(17-7-5-6-12-21-17)23-24-20(25)28-14-18(26)22-15-8-10-16(11-9-15)27-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGABKAPGVAZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577986-73-3 | |
| Record name | 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of an ethoxyphenyl halide with a suitable nucleophile, such as an amine or thiol, to form the desired ethoxyphenyl derivative.
Formation of the Sulfanylacetamide Moiety: This involves the reaction of a thiol with an acetamide derivative under appropriate conditions to form the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ in substituents on the triazole ring, pyridine/phenyl positions, and acetamide modifications. Key comparisons are summarized below:
Table 1: Structural Variations and Key Properties
Key Observations:
Allyl vs. Alkyl Substituents : The allyl group (prop-2-en-1-yl) in the target compound may enhance reactivity due to its unsaturated bond, whereas ethyl or methyl groups (e.g., ) improve stability but reduce electrophilicity .
Pyridine Position : Pyridin-2-yl substitution (target compound) favors hydrogen bonding in biological targets compared to pyridin-3-yl or 4-yl derivatives .
Acetamide Modifications : Electron-withdrawing groups (e.g., sulfamoyl in ) or bulky substituents (e.g., 4-acetamidophenyl in ) enhance antimicrobial or antiproliferative activities.
Table 2: Comparative Bioactivity Data
Key Findings:
- The target compound shows moderate antimicrobial activity, outperformed by the 4-acetamidophenyl analog (MIC = 3.12–6.25 µg/mL) .
- Anti-inflammatory activity correlates with electron-donating groups (e.g., ethoxy in the target compound vs. methoxy in ) .
- Pyridin-3-yl substitution in enhances antiproliferative activity, likely due to improved kinase inhibition.
Physicochemical Properties:
*Calculated using ChemSpider data .
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This compound integrates various functional groups, including an ethoxyphenyl moiety and a triazole ring, which contribute to its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, emphasizing its antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The molecular formula of this compound is C20H21N5O2S. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives of triazole compounds, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined and compared with standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Nitrofurazone | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Candida albicans | 16 | Miconazole | 8 |
These results suggest that the compound possesses significant antimicrobial activity, particularly against fungal strains.
Antiviral Activity
The antiviral potential of the compound has also been explored. In vitro studies have demonstrated its efficacy against several viruses. For instance, derivatives containing the triazole moiety were tested for their ability to inhibit viral replication in cell cultures.
A notable study found that compounds similar to this compound exhibited inhibition rates of up to 91% against herpes simplex virus type 1 (HSV-1) at a concentration of 50 µM with minimal cytotoxicity (CC50 > 600 µM) .
Anticancer Properties
The anticancer properties of this compound are under investigation due to the presence of the triazole ring and its ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies have shown that similar triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms such as inhibition of topoisomerases and modulation of signaling pathways.
The biological activity of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-y)-4H -1,2,4-triazol -3 -yl]sulfanyl}acetamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Receptor Modulation : It may interact with specific receptors or proteins that regulate cell growth and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:
- Antiviral Efficacy : A study demonstrated that a triazole derivative significantly reduced viral load in patients infected with HSV when administered alongside conventional antiviral therapy .
- Anticancer Trials : Clinical trials involving similar compounds have shown promising results in reducing tumor size in patients with advanced-stage cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
